Phosphonic acid, monopotassium salt

Description

Definitional Context and Nomenclature

Phosphonic acid, monopotassium salt, is chemically represented by the formula KH₂PO₃. wikipedia.org It is the monopotassium salt of phosphonic acid (H₃PO₃), also known as phosphorous acid. wikipedia.orgn-bnn.de In academic and commercial literature, it is referred to by several synonyms, including potassium phosphonate (B1237965), monopotassium phosphite (B83602), and potassium dihydrogen phosphonate. wikipedia.orgfytoweb.be It is important to distinguish phosphonates (derived from phosphonic acid) from phosphates (derived from phosphoric acid, H₃PO₄), as the phosphorus in the phosphonate form is not readily metabolized by plants as a nutrient. wikipedia.orgfytoweb.be

The compound is a white, crystalline solid that is highly soluble in water. wikipedia.org This high solubility is a key property that facilitates its use in various applications.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 13977-65-6 |

| Chemical Formula | H₂KO₃P |

| Molar Mass | 120.085 g·mol⁻¹ |

| IUPAC Name | Potassium hydrogen phosphonate |

Historical Trajectories of Academic Research

The study of phosphonates, including the monopotassium salt, began to gain traction in the mid-20th century. Initial research in the 1960s and 1970s identified the potential of these compounds as fungicides. lainco.comnih.gov A significant discovery during this period was that the active substance in fungicides like fosetyl-Al is phosphonic acid. n-bnn.de This realization spurred further investigation into the fungicidal properties of various phosphonate salts.

Early academic work focused on understanding the direct fungistatic effects of phosphonates on plant pathogens, particularly Oomycetes like Phytophthora and Pythium. lainco.com Research from the 1980s demonstrated that phosphonate ions could inhibit critical metabolic processes and disrupt the membrane integrity of these pathogens. lainco.com

The initial registration of products containing mono- and di-potassium salts of phosphorous acid in the United States occurred in 1997 for use as a systemic fungicide on ornamentals, turf, and other non-food crops. epa.gov This marked a formal recognition of its utility based on the body of academic and industry research.

Contemporary Research Paradigms and Significance

Current academic research on this compound has expanded beyond its direct fungicidal activity to explore its role in stimulating plant defense mechanisms. A significant area of contemporary study is its ability to induce Systemic Acquired Resistance (SAR) in plants. lainco.com Research has shown that treatment with potassium phosphonate can lead to the upregulation of pathogenesis-related (PR) proteins and the production of phytoalexins, which are antimicrobial compounds produced by plants. lainco.com

Modern research employs molecular, physiological, and biochemical approaches to understand how phosphonates enhance crop growth and stress tolerance. nih.gov Studies have investigated its effect on a wide range of crops, demonstrating its efficacy in reducing the incidence of diseases in citrus, grapes, olives, and potatoes, among others. lainco.com

Furthermore, there is ongoing academic interest in the environmental fate and behavior of phosphonates in agricultural systems. While it is valued for its efficacy, research continues to explore its interactions within the soil and its potential long-term effects. The use of phosphonates as part of integrated pest management strategies to reduce reliance on more toxic fungicides is also a key area of contemporary research. lainco.com

Table 2: Key Research Findings on Pathogen Sensitivity to this compound

| Pathogen | Life Stage | EC₅₀ (µg/ml) |

|---|---|---|

| Phytophthora capsici | Mycelial growth | 89.3–603 |

| P. nicotianae | Sporulation | 28.0–71.4 |

| P. syringae | Zoospore release | 8.5–21.5 |

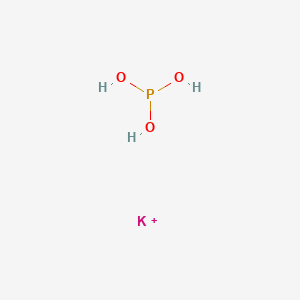

Structure

2D Structure

Properties

IUPAC Name |

potassium;phosphenic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZCJRJRGMMSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[P+](=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HKO3P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884521 | |

| Record name | Monopotassium phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.078 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Phosphonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13977-65-6 | |

| Record name | Phosphonic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monopotassium phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOPOTASSIUM PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59RSS63D8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Industrial Production Processes

Chemical Synthesis Routes

The most direct and common method for synthesizing monopotassium phosphate (B84403) is through the neutralization reaction between phosphoric acid (H₃PO₄) and a potassium source, typically potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). researchgate.netperiodni.com This acid-base reaction is highly exothermic. researchgate.net

The fundamental reaction with potassium hydroxide is: H₃PO₄ + KOH → KH₂PO₄ + H₂O rsc.org

When using potassium carbonate, the reaction proceeds as: 2H₃PO₄ + K₂CO₃ → 2KH₂PO₄ + H₂O + CO₂

Industrially, this is often achieved by reacting a 1-molar aqueous solution of potassium hydroxide with 1 mole of phosphoric acid. researchgate.net The process involves adding the acid to the potassium source solution, controlling the temperature which can rise during the reaction, and then allowing the resulting solution to cool for crystallization. youtube.com One patented method details a two-step process where phosphoric acid first reacts with potassium hydroxide to form highly soluble dipotassium (B57713) phosphate. This solution is filtered to remove impurities and then neutralized with additional phosphoric acid to precipitate pure monopotassium phosphate. google.com

Experimental studies have been conducted to determine the optimal conditions for this method. Research indicates that a reaction temperature of 50°C, a reaction time of 60 minutes, and subsequent cooling to a crystallization temperature of 10°C provide a good yield and satisfactory crystal size. najah.eduju.edu.jo

Hydrothermal synthesis is a method that utilizes high-temperature (above 100°C) and high-pressure aqueous solutions within a sealed vessel known as an autoclave. wikipedia.org This technique is particularly suited for growing large, high-purity single crystals that are not easily produced by other methods. researchgate.net While not a primary route for bulk industrial production, it is a significant pathway for creating optical-quality crystals of materials like KDP (Potassium Dihydrogen Phosphate). google.com

In this process, a nutrient source (the material to be crystallized) is dissolved in a mineralizer solution at the hotter end of the autoclave. A temperature gradient is maintained, causing the saturated solution to move via convection to the cooler end, where it becomes supersaturated and deposits onto a seed crystal. wikipedia.org For growing certain complex crystals like potassium titanyl phosphate (KTP), a potassium phosphate solution itself acts as the mineralizer at temperatures of 520°C to 560°C and pressures of 1700 to 2000 atmospheres. google.com This demonstrates the principle of using phosphate solutions under hydrothermal conditions to facilitate crystal growth.

Double decomposition, or metathesis, provides an alternative route to monopotassium phosphate, often utilizing more economical starting materials like potassium chloride (KCl). reddit.com A common industrial approach involves the reaction of potassium chloride with phosphoric acid at elevated temperatures. wikipedia.org

The reaction is: H₃PO₄ + KCl ⇌ KH₂PO₄ + HCl

This reaction is reversible, and to drive it towards the product side, the hydrogen chloride (HCl) gas produced is typically removed from the system. wikipedia.org This method, however, can present challenges such as high energy consumption and corrosion from the hydrochloric acid byproduct. reddit.com

More complex double decomposition processes have also been developed. One such process involves reacting monopotassium sulfate (B86663) with phosphate rock or dicalcium phosphate in the presence of phosphoric acid. ripublication.com A series of reactions leads to the precipitation of calcium sulfate (gypsum), leaving a solution from which monopotassium phosphate can be crystallized. google.com

Several other techniques are employed in the production and purification of monopotassium phosphate, often in conjunction with the primary synthesis routes.

Extraction: Solvent extraction is used, particularly in methods starting with potassium chloride, to remove byproducts. For instance, a process can use a long-chain primary amine in an organic solvent to react with and extract the hydrochloric acid generated, separating it from the aqueous monopotassium phosphate solution. researchgate.netcapes.gov.br

Ion Exchange: Ion exchange methods have been developed for producing high-purity products, though they can be associated with high energy consumption during the evaporation stage. youtube.com

Crystallization: Crystallization is a crucial final step in nearly all production methods for isolating and purifying the monopotassium phosphate product. google.com The solubility of monopotassium phosphate is temperature-dependent, allowing for crystallization by cooling a concentrated solution. najah.edugoogle.com Industrial processes may use continuous crystallization systems, such as a combination of flash crystallizers and cooling crystallizers, to improve efficiency, control crystal size, and reduce production costs. najah.edu

Optimization of Reaction Conditions and Purity Control in Synthesis

For the production of monopotassium phosphate (KH₂PO₄), a 1:1 molar ratio of phosphoric acid to potassium hydroxide is theoretically ideal. youtube.comnajah.edu Experimental results confirm this, showing that a 1:1 molar ratio provides a reasonable yield (around 73 wt%) and satisfactory crystal size under optimized temperature and time conditions. google.comresearchgate.net Deviating from this ratio can lead to different products or impurities. An excess of potassium hydroxide can lead to the formation of dipotassium phosphate (K₂HPO₄), while an excess of phosphoric acid can remain in the final product if not controlled.

Similarly, in double decomposition methods, the ratio of reactants is key. In the reaction between phosphoric acid and potassium chloride, using a molar excess of phosphoric acid can help drive the reaction to completion. ripublication.com One study identified an optimal molar ratio of H₃PO₄ to KCl of 1.3 to achieve a high conversion rate of over 90%.

The following table summarizes findings from an experimental study on the effect of the H₃PO₄ to KOH molar ratio on the yield of monopotassium phosphate.

Data derived from a study on the production of crystalline monopotassium phosphate. researchgate.net

Temperature and pH Regulation

Control of temperature and pH are critical process parameters in the synthesis of monopotassium phosphite (B83602). The reaction between phosphorous acid and potassium hydroxide is exothermic, releasing significant heat that can raise the temperature of the reaction mixture to between 65°C and 260°C. google.com Without proper thermal management, the elevated temperatures can lead to undesirable side reactions or affect the crystallization process downstream. Industrial processes often employ reactors with cooling systems to maintain a target temperature range, ensuring consistent product quality. For instance, some processes describe reacting the components and then rapidly cooling the mixture. google.com

pH regulation is intrinsically linked to the stoichiometry of the reactants. Phosphorous acid is a diprotic acid, meaning it can donate two protons. stackexchange.com To produce the monopotassium salt specifically, the molar ratio of phosphorous acid to the potassium source must be carefully controlled. An excess of the potassium source (like KOH) could lead to the formation of dipotassium phosphite (K₂HPO₃). Therefore, maintaining the correct molar ratio, typically 1:1 for KOH, is essential for targeting a specific pH that favors the formation of the desired KH₂PO₃ salt. khonorchem.comgoogle.com The process often involves dissolving the reactants in soft or deionized water and carrying out the neutralization until the reaction endpoint is reached, which is determined by pH monitoring. google.com

Post-Synthesis Purification and Crystallization Techniques

Following the neutralization reaction, the aqueous solution of monopotassium phosphite must be purified to remove any unreacted starting materials, byproducts, or other impurities. The core of the purification process is crystallization. google.com Industrial crystallization methods can include cooling crystallization, evaporation, or vacuum cooling. google.com

For monopotassium phosphite, a common method involves creating a saturated solution at an elevated temperature and then cooling it to induce crystallization, as the salt's solubility decreases at lower temperatures. google.com The process yields a crystal slurry or "mush". google.com

The subsequent steps in obtaining the final, pure product are:

Filtration/Centrifugation: The crystal mush is fed into a filter or centrifuge to separate the solid monopotassium phosphite crystals from the mother liquor. google.com

Washing: The separated crystals may be washed, often with deionized water, to remove any remaining impurities or residual mother liquor. orientjchem.org

Drying: The washed crystals are then dried to remove residual moisture, resulting in a free-flowing crystalline powder. khonorchem.com

Milling and Screening: To ensure a consistent and uniform product, the dried crystals may be milled and screened to achieve a specific granule size. khonorchem.com

Continuous crystallization processes, which can improve operational stability and product quality, may involve multiple stages of flash and cooling crystallizers to optimize crystal growth and purity. google.com

Comparative Analysis of Synthetic Methodologies and Resultant Purity

The two primary methodologies for producing monopotassium phosphite involve the neutralization of phosphorous acid with either potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The choice of the potassium source has direct implications for the process and its efficiency.

| Feature | Phosphorous Acid + Potassium Hydroxide | Phosphorous Acid + Potassium Carbonate |

| Byproducts | Water (H₂O) only khonorchem.com | Water (H₂O) and Carbon Dioxide (CO₂) google.com |

| Reaction Control | The reaction is a strong acid-base neutralization and highly exothermic, requiring robust temperature control. google.com | The reaction is less vigorous. The effervescence from CO₂ evolution requires careful addition of the carbonate to prevent foaming and loss of reactants. google.com |

| Reactant Handling | Potassium hydroxide is highly corrosive and requires specialized handling procedures. google.com | Potassium carbonate is a less hazardous, stable solid. google.com |

| Process Simplicity | The absence of a gaseous byproduct can simplify reactor design. | The release of CO₂ helps drive the reaction to completion but may require equipment to handle the gas. google.com |

The purity of the final monopotassium phosphite product is highly dependent on the purity of the initial reactants (phosphorous acid and the potassium source) and the effectiveness of the purification and crystallization steps. wikipedia.org Commercial grades of monopotassium phosphite typically exhibit high purity, as shown in the table below.

| Parameter | Specification |

| Appearance | White Crystalline Powder khonorchem.comhaihangchem.com |

| Assay (as KH₂PO₃) | ≥ 98.0% haihangchem.com |

| Water Insolubles | ≤ 0.3% haihangchem.com |

| Chloride (Cl) | ≤ 0.01% haihangchem.com |

| Iron (Fe) | ≤ 0.002% haihangchem.com |

Table data sourced from typical commercial product specifications. haihangchem.com

Ultimately, the selection of a synthetic methodology on an industrial scale involves a trade-off between raw material costs, safety and handling requirements, energy consumption for temperature control, and the capital cost of the required equipment. Both the potassium hydroxide and potassium carbonate routes are viable for producing high-purity monopotassium phosphite. khonorchem.comgoogle.com

Advanced Analytical and Characterization Techniques

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of monopotassium phosphonate (B1237965). These methods probe the interaction of the compound with electromagnetic radiation, revealing details about its atomic composition, bonding, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful, non-invasive technique for characterizing phosphonates and determining their protonation states in solution. researchgate.netresearchgate.net The chemical shift of the phosphorus nucleus is highly sensitive to its local electronic environment, which is directly influenced by the degree of deprotonation of the phosphonic acid group.

The pH of the solution significantly affects the ³¹P NMR chemical shifts of phosphonates. researchgate.net As the pH increases, the phosphonic acid group deprotonates, causing a characteristic upfield or downfield shift in the ³¹P resonance. By performing a pH titration and monitoring these chemical shift changes, it is possible to determine the pKa values of the phosphonic acid group. nih.gov For instance, studies on phosphonic acid analogues of adenosine (B11128) nucleotides have demonstrated that the chemical shifts of terminal phosphonyl units move upfield with increasing pH. nih.gov This principle is directly applicable to monopotassium phosphonate, where the equilibrium between the H₂PO₃⁻ and HPO₃²⁻ forms can be quantitatively assessed.

Solid-state NMR (ssNMR) spectroscopy provides further insights into the structure of monopotassium phosphonate in its solid form. By analyzing the chemical shift anisotropy (CSA), which describes the orientation dependence of the chemical shift, detailed information about the local geometry and bonding of the phosphorus atom can be obtained. osti.govnih.gov The CSA parameters are sensitive to the degree of protonation and the nature of the counter-ions, making ssNMR a valuable tool for characterizing the crystalline state of the salt. osti.gov

Table 1: Representative ³¹P NMR Data for Phosphonates

| Compound Type | Deprotonation State | Typical ³¹P Chemical Shift Range (ppm) | Reference |

| Phosphonic Acids | Fully Protonated | Varies | researchgate.net |

| Phosphonic Acids | Partially Deprotonated | pH-dependent shifts | researchgate.netnih.gov |

| Metal Phosphonates | Solid State | Varies based on coordination | osti.govnih.gov |

This table is for illustrative purposes and actual chemical shifts are dependent on the specific compound and experimental conditions.

Furthermore, phosphonates are known to act as ligands, forming coordination polymers with metal ions. researchgate.netmdpi.comredalyc.org These are extended networks where metal centers are bridged by the phosphonate groups. redalyc.org X-ray diffraction is the primary tool for elucidating the structure of these coordination polymers, revealing their dimensionality (1D, 2D, or 3D) and the coordination environment of the potassium ion. mdpi.com The potassium ion in such structures can be coordinated by the oxygen atoms of the phosphonate groups and potentially by water molecules, leading to complex and diverse structural motifs. mdpi.com Powder XRD is also a valuable technique for routine analysis, allowing for the identification of the crystalline phases present in a bulk sample and for monitoring phase transitions. aps.org

Table 2: Crystallographic Data for a Representative Potassium Phosphate (B84403) Compound

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I-42d |

| a, b (Å) | 7.454 |

| c (Å) | 6.977 |

Data for Potassium Dihydrogen Phosphate (KDP) as a representative example. Actual values for monopotassium phosphonate may differ.

Chromatographic and Separation Science Applications

Chromatographic techniques are essential for the separation, detection, and quantification of monopotassium phosphonate, especially in complex mixtures such as environmental samples or agricultural formulations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of phosphonates. nih.govphenomenex.comwaters.com Due to the high polarity of phosphonic acid, reversed-phase chromatography often provides insufficient retention. waters.com Therefore, specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-modified stationary phases are often employed. waters.com

For detection, tandem mass spectrometry (MS/MS) is utilized in multiple reaction monitoring (MRM) mode. This involves the selection of a specific precursor ion (the deprotonated monopotassium phosphonate molecule) in the first mass analyzer, its fragmentation in a collision cell, and the detection of specific product ions in the second mass analyzer. This high degree of specificity allows for the accurate quantification of the target analyte even in the presence of complex matrix interferences. nih.govwaters.com Derivatization, for example through methylation, can also be employed to improve the chromatographic behavior and enhance the sensitivity of the analysis by several orders of magnitude. nih.gov

Table 3: Example LC-MS/MS Parameters for Phosphonate Analysis

| Parameter | Condition |

| Chromatographic Mode | HILIC or Reversed-Phase with Polar Column |

| Mobile Phase | Acetonitrile/Aqueous Buffer Gradient |

| Ionization Mode | Electrospray Ionization (ESI) Negative |

| MS/MS Transition (m/z) | Analyte-specific precursor > product ion |

This table provides a general overview; specific parameters must be optimized for the analysis of monopotassium phosphonate.

Titrimetric Analyses for Purity Determination

Titrimetric analysis, a classic and reliable analytical method, is well-suited for determining the purity of bulk monopotassium phosphonate. The principle of this method relies on the acid-base properties of the phosphonate group.

An acid-base titration can be performed by dissolving a precisely weighed sample of monopotassium phosphonate in water and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521). kyoto-kem.comfao.org The titration is monitored using a pH meter, and the equivalence points are determined from the inflection points of the titration curve. kyoto-kem.com For a substance like monopotassium phosphonate (KH₂PO₃), which has a further acidic proton, two inflection points may be observed, corresponding to the neutralization of the H₂PO₃⁻ to HPO₃²⁻ and potentially further reactions depending on the pH range. The purity of the sample can then be calculated from the volume of titrant consumed. fao.org This method is robust, cost-effective, and provides a high degree of accuracy and precision for assaying the purity of the compound.

Mechanisms of Action in Biological Systems

Direct Antimicrobial and Fungistatic Mechanisms

The direct action of phosphite (B83602) against pathogens, especially oomycetes and some fungi, is a well-documented phenomenon. nih.gov This activity is not reliant on the host plant's defense responses but rather on the intrinsic inhibitory effects of the phosphite ion on the pathogen itself. The efficacy of this direct action can be influenced by the concentration of phosphite applied and the specific tolerance of the pathogen. researchgate.netmdpi.com At sufficient concentrations, phosphite can inhibit the growth of mycelia and the production of zoospores. nih.gov

Phosphite's primary mode of action involves disrupting critical metabolic processes within the pathogen by interfering with phosphate (B84403) metabolism. mdpi.com As a phosphate analog, phosphite can be absorbed by fungal cells through phosphate transporters but cannot be metabolized in the same way as phosphate, leading to widespread metabolic disruption. google.com

A key mechanism of phosphite's fungistatic effect is the direct inhibition of oxidative phosphorylation in the metabolism of oomycetes. nih.govresearchgate.netfrontiersin.org Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). By interfering with this process, phosphite curtails the pathogen's energy supply, which is critical for its growth and proliferation. mdpi.com This disruption of phosphorylation reactions is a primary site of action for phosphite's antimicrobial properties. mdpi.comresearchgate.net

| Research Finding | Pathogen Group | Reference |

| Directly inhibits oxidative phosphorylation in pathogen metabolism. | Oomycetes | nih.govresearchgate.netfrontiersin.org |

| Reduced adenylate synthesis leads to a reduction in ATP. | Fungi | mdpi.com |

| Fungicidal effect is linked to interference with phosphate metabolism. | Oomycetes | mdpi.com |

Phosphite disrupts the allosteric regulation of key metabolic enzymes by competing with phosphate for binding sites. mdpi.comfrontiersin.org Allosteric regulation is a crucial process where the binding of a molecule at one site on an enzyme affects the enzyme's activity at another site. Many enzymes in pathways like glycolysis are allosterically regulated by phosphate. Since phosphite mimics phosphate, it can bind to the allosteric sites of these enzymes. However, because of its different chemical structure, it fails to induce the correct conformational change, leading to inhibition of the enzyme's function. mdpi.com This competitive inhibition disrupts vital metabolic pathways, such as the pentose (B10789219) phosphate pathway, and hinders the pathogen's normal metabolic function. researchgate.net

| Enzyme/Process Affected | Mechanism of Disruption | Consequence | Reference |

| Phosphorylating Enzymes | Competitive binding at phosphate binding sites. | Inhibition of enzyme activity. | mdpi.comfrontiersin.org |

| Phosphofructokinase (PFK) | Allosteric inhibition by phosphate analogs. | Disruption of glycolysis. | nih.gov |

| Enzyme I (Bacterial) | Allosteric inhibition at a surface pocket distant from the active site. | Inhibition of phosphoryl transfer. | nih.gov |

Exposure to phosphite can induce significant changes in the cellular structure of pathogens. Research has shown that phosphite can lead to alterations in gene expression related to the synthesis of cell wall and cytoskeletal proteins. researchgate.net A robust cell wall is essential for protecting the pathogen from environmental stress and for facilitating invasion of host tissues. Phosphite has been observed to increase the thickness of the pathogen's cell wall, which may be a stress response that ultimately hinders its growth and ability to infect. frontiersin.org By disrupting the synthesis of these crucial structural components, phosphite compromises the pathogen's physical integrity and viability. researchgate.net

| Affected Component | Observed Effect | Reference |

| Cell Wall | Changes in gene expression for synthesis proteins; increased thickness. | researchgate.netfrontiersin.org |

| Cytoskeleton | Changes in gene expression for cytoskeletal proteins. | researchgate.net |

| Polysaccharide Biosynthesis | Linked to phosphate metabolism and can be disrupted. | nih.gov |

One of the most significant impacts of phosphite on pathogen metabolism is the accumulation of polyphosphates (PolyP) and inorganic pyrophosphate (PPi). mdpi.comgoogle.com In a healthy cell, these compounds are carefully regulated as part of phosphorus metabolism. When phosphite enters the cell and disrupts phosphorylation reactions, it leads to a build-up of these phosphorus-containing molecules. mdpi.com This accumulation can be toxic to the cell, disrupting ionic balance and interfering with numerous enzymatic reactions that are dependent on a controlled phosphate pool. researchgate.net This disruption of phosphorus homeostasis is a key element of phosphite's fungistatic action against oomycetes. mdpi.com

The efficacy of monopotassium phosphonate (B1237965) is not uniform across all pathogens; there is a marked specificity, with oomycetes being particularly susceptible. mdpi.comuniumbioscience.compmhe.in Organisms such as those from the genera Phytophthora, Plasmopara, and Pythium are highly sensitive to phosphite's inhibitory effects. nih.govfrontiersin.org This is contrasted with other types of fungi, which may show greater tolerance. murdoch.edu.au

The reasons for this differential susceptibility are multifaceted. They may relate to differences in the efficiency of the phosphate transporters that also transport phosphite, or variations in the specific metabolic pathways that are most affected by phosphite's presence. For instance, some pathogens may have metabolic redundancies that allow them to bypass certain phosphite-induced blockages.

The competitive dynamic in a host-pathogen interaction is also altered by phosphite. By directly inhibiting the pathogen's growth and ability to produce infective structures, phosphite slows the progression of the disease. nih.govyoutube.com This "head start" allows the host plant's own defense mechanisms more time to be activated and to effectively combat the invading pathogen. apsnet.org Therefore, while the action of phosphite is direct, it creates a competitive advantage for the host plant in its battle against the pathogen.

| Pathogen Group | Susceptibility to Phosphite | Reference |

| Oomycetes (Phytophthora, Pythium, Plasmopara) | High | nih.govfrontiersin.orguniumbioscience.com |

| Venturia inaequalis (Apple Scab) | High | pmhe.inresearchgate.net |

| Botrytis cinerea | High | pmhe.inresearchgate.net |

| Alternaria solani | High | pmhe.inresearchgate.net |

| Monilia fructigena | High | pmhe.inresearchgate.net |

| Ectomycorrhizal fungi (e.g., Laccaria) | Variable, can be sensitive | murdoch.edu.au |

Pathogen-Specific Susceptibility and Competitive Dynamics

Oomycete Pathogen Interactions (e.g., Phytophthora spp., Pythium spp.)

Phosphite has demonstrated significant efficacy in controlling diseases caused by oomycete pathogens such as Phytophthora and Pythium species. nih.gov Research has shown that phosphite can directly inhibit the mycelial growth of these pathogens. For instance, studies on Phytophthora cinnamomi, P. palmivora, and P. nicotianae revealed that increasing concentrations of phosphite in the culture medium led to a decrease in the biomass produced by these species. scielo.org.mx Similarly, phosphite has been found to be effective against Pythium aphanidermatum, although higher concentrations were required compared to the fungicide mefenoxam to achieve 50% inhibition of mycelial growth. scielo.org.mx

The direct mode of action of phosphite is complex and appears to be concentration-dependent. nih.gov At higher concentrations, phosphite exerts a direct inhibitory effect on various fungal and fungus-like organisms. nih.gov This inhibition can manifest as restricted growth of zoospores and mycelia. nih.gov The fungicidal properties of phosphite are well-documented, with numerous studies highlighting its strong action against pathogens like Plasmopara viticola (grape downy mildew) and Phytophthora infestans (potato late blight). pmhe.inresearchgate.net

The systemic nature of phosphite allows it to be transported throughout the plant, including to the roots, making it effective against root diseases caused by Pythium spp. psu.edu While it is highly effective when applied preventatively, its efficacy is considered to be lower when applied after the appearance of disease symptoms. psu.edu

Broader Spectrum Against Other Fungi and Bacteria

The antimicrobial activity of monopotassium phosphite extends beyond oomycetes to include a range of other fungi and some bacteria. mdpi.com Studies have reported its effectiveness against fungal pathogens such as Alternaria alternata, Fusicladium effusum, Fusarium spp., Rhizoctonia solani, and Verticillium spp. mdpi.com It has also shown activity against the protist Plasmodiophora brassicae and bacteria like Pectobacterium carotovorum and Pseudomonas syringae. mdpi.com For example, in vitro trials have demonstrated the fungicidal action of monopotassium phosphite against Venturia inaequalis (apple scab), Botrytis cinerea, Alternaria solani, and Monilia fructigena. pmhe.in

Influence of External Phosphate Concentrations on Phosphite Uptake

The uptake of phosphite by plants is intricately linked to the availability of phosphate (Pi), the form of phosphorus that plants can readily metabolize. Phosphite and phosphate are taken up by the same transport systems in plants. frontiersin.orgnih.gov This competitive interaction means that the concentration of external phosphate can significantly influence the uptake of phosphite.

When soil phosphate levels are low, plants are more susceptible to the potentially toxic effects of phosphite. maxapress.com This is because, in the absence of sufficient phosphate, the plant may take up more phosphite, which it cannot utilize for growth and metabolism. frontiersin.orgmdpi.com Conversely, when phosphate is abundant, the negative effects of phosphite on plant growth are often not observed. maxapress.com Research has shown that phosphite can interfere with the plant's phosphate starvation response, essentially "tricking" the plant into believing it has sufficient phosphate even when it is deficient. nih.govmdpi.com This interference can lead to the suppression of genes that are normally induced under phosphate starvation conditions. nih.gov

Induction of Host Plant Defense Responses (Indirect Mechanisms)

Beyond its direct antimicrobial effects, monopotassium phosphite plays a crucial role in stimulating the plant's own defense mechanisms. This indirect mode of action is a key component of its effectiveness in disease control.

Systemic Acquired Resistance (SAR) Pathway Activation

Monopotassium phosphite is a known inducer of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response in plants. nih.govnih.gov The activation of SAR prepares the entire plant to better resist subsequent pathogen attacks. mdpi.com The SAR pathway is often associated with the signaling molecule salicylic (B10762653) acid (SA). nih.govnih.gov

Studies have shown that phosphite treatment can lead to the accumulation of SA and the activation of SAR-related genes. nih.gov For instance, in Arabidopsis thaliana, low doses of phosphite were found to prime the accumulation of SA and Pathogenesis-Related protein 1 (PR-1) transcripts following pathogen challenge. nih.gov Research on apple trees has also demonstrated that trunk injections of potassium phosphites can induce SAR, leading to the upregulation of PR-protein genes and a reduction in fire blight incidence. researchgate.net This induction of SAR is a critical component of the enhanced disease resistance observed in phosphite-treated plants. nih.gov

Induction of Phytoalexins and Pathogenesis-Related (PR) Proteins

A key aspect of phosphite-induced resistance is the stimulation of the production of phytoalexins and pathogenesis-related (PR) proteins. frontiersin.orgresearchgate.net Phytoalexins are antimicrobial compounds produced by plants in response to pathogen attack. wikipedia.org PR proteins are a diverse group of proteins with various functions in plant defense, including enzymatic activities that can degrade pathogen cell walls. nih.govfrontiersin.org

Phosphite treatment has been shown to enhance the accumulation of phytoalexins and the expression of PR proteins in various plant species. nih.govresearchgate.net For example, in potato tubers, potassium phosphite application led to an increase in phytoalexin content. nih.gov Furthermore, phosphite has been observed to induce the expression of PR proteins, which can directly inhibit pathogens or act as signaling molecules to amplify the defense response. researchgate.net This induction of defensive molecules is a crucial part of the plant's heightened state of alert following phosphite application. researchgate.net

Activation of Specific Defense Gene Expression Profiles (e.g., PR1, PR3, PR4, PR5, POD)

The application of monopotassium phosphite leads to the activation of a specific set of defense-related genes. This includes several families of PR proteins and enzymes involved in the defense response.

Research has demonstrated that phosphite treatment can significantly increase the expression of genes such as PR1, PR3, PR4, and PR5. mdpi.com In bean plants, the application of a potassium phosphite solution induced the expression of these genes, and this expression was further enhanced upon infection with the fungus Colletotrichum lindemuthianum. mdpi.com PR1 is a marker gene for the salicylic acid-dependent defense pathway, while PR3 and PR4 encode for chitinases, enzymes that can break down the chitin (B13524) in fungal cell walls.

In addition to PR proteins, phosphite can also induce the expression of peroxidase (POD) genes. mdpi.com Peroxidases are involved in various defense responses, including the reinforcement of cell walls and the production of reactive oxygen species. The increased expression of these specific defense genes provides a molecular basis for the enhanced resistance observed in phosphite-treated plants.

Table of Research Findings on Defense Gene Expression

| Gene/Protein | Plant Species | Pathogen | Observation |

| PR1, PR3, PR4, POD | Bean (Phaseolus vulgaris) | Colletotrichum lindemuthianum | Significant increase in gene expression, further enhanced by infection. mdpi.com |

| PR1, PR2, PR8 | Apple (Malus domestica) | Erwinia amylovora | Upregulated gene expression following trunk injection of potassium phosphites. researchgate.net |

| Glucanase, Chitinase | Cucumber (Cucumis sativus) | Pseudoperonospora cubensis | Increased gene expression and enzymatic activity. researchgate.net |

| PR1, PR5 | Arabidopsis thaliana | Phytophthora cinnamomi | Elevated transcription of defense genes in the salicylic acid pathway. researchgate.net |

Enhancement of Cell Wall Fortification and Structural Polysaccharide Production

One of the key defense strategies induced by monopotassium phosphonate in plants is the reinforcement of the cell wall, a physical barrier against invading pathogens. This fortification is achieved by stimulating the synthesis and deposition of structural polysaccharides and other strengthening compounds.

Research indicates that phosphonate treatment primes the plant's defense system, leading to a more robust structural response upon pathogen challenge. A primary component in this process is callose, a β-(1,3)-D-glucan polymer. nih.govresearchgate.net Upon perception of a threat, which can be mimicked by phosphonate application, callose is rapidly deposited at the site of attempted infection, forming structures known as papillae between the cell wall and the plasma membrane. nih.govresearchgate.netresearchgate.net These deposits serve to physically slow pathogen penetration and provide a scaffold for the accumulation of antimicrobial compounds. nih.gov Studies have demonstrated that phosphite application can lead to a significant increase in callose formation and induce a thickening of epidermal and mesophyll tissues. nih.govresearchgate.net

In addition to callose, phosphonates promote the lignification process. Lignin (B12514952) is a complex polymer that provides rigidity and impermeability to cell walls, making them highly resistant to enzymatic degradation by pathogens. researchgate.net The synthesis of lignin is derived from phenolic compounds produced via the shikimic acid pathway. Observations in phosphonate-treated Arabidopsis thaliana challenged with the pathogen Phytophthora palmivora revealed an enhanced accumulation of phenolic materials around the infected cells, consistent with increased lignification. researchgate.net This targeted reinforcement strengthens the cell wall, effectively containing the pathogen. researchgate.net

| Defense Mechanism | Compound/Process | Role in Cell Wall Fortification | Supporting Findings |

| Polysaccharide Deposition | Callose (β-(1,3)-D-glucan) | Forms papillae at infection sites, creating a physical barrier. nih.govresearchgate.net | Phosphite treatment increases callose deposition. nih.govresearchgate.net |

| Polymer Fortification | Lignification | Increases cell wall rigidity and resistance to degradation. researchgate.net | Phosphonate treatment enhances accumulation of phenolic precursors to lignin. researchgate.net |

Intercellular Signaling and "Alarm Signal" Propagation

Monopotassium phosphonate is recognized as a potent elicitor, meaning it can trigger a state of heightened alert throughout the plant. It initiates a cascade of intercellular signals that propagate from the point of application to distant, untreated tissues, preparing them for a potential future attack. This phenomenon is known as Systemic Acquired Resistance (SAR). nih.govbayer.com

The signaling process is complex, involving the interplay of several key molecules. Research has shown that potassium phosphite activates defense pathways mediated by hormones such as salicylic acid (SA) and jasmonic acid (JA), as well as the production of reactive oxygen species (ROS), like superoxide (B77818). researchgate.netnih.govmdpi.com

Salicylic Acid (SA): This hormone is a primary signal for inducing SAR. bayer.com Upon phosphonate treatment, SA levels can increase, and the SA signaling pathway is activated. This signal is translocated systemically, priming the entire plant. bayer.comnih.gov

Reactive Oxygen Species (ROS): The rapid, localized production of ROS, often called an "oxidative burst," acts as a direct antimicrobial agent and a secondary signal. researchgate.net In phosphonate-treated plants, a rapid release of superoxide at the point of infection has been observed, which contributes to pathogen inhibition and signals defense activation in surrounding cells. researchgate.net

Jasmonic Acid (JA) and Ethylene (ET): These hormones are also crucial in plant defense signaling. Phosphite has been shown to induce genes involved in the JA and ET pathways, contributing to a broad-spectrum defense readiness. nih.govmdpi.com

These chemical "alarm signals" are transduced within the plant cells, often involving mitogen-activated protein kinase (MAPK) cascades, which are highly conserved signaling modules that translate external stimuli into intracellular responses, leading to the activation of defense genes. nih.gov In essence, phosphonate puts the plant on high alert, ensuring a faster and stronger defense response upon encountering an actual pathogen.

| Signaling Molecule | Role in "Alarm Signal" Propagation | Mechanism |

| Salicylic Acid (SA) | Primary signal for Systemic Acquired Resistance (SAR). bayer.comnih.gov | Systemically translocated to prime defense mechanisms in distant tissues. bayer.com |

| Reactive Oxygen Species (ROS) | Localized defense and secondary signaling. researchgate.net | Creates a toxic environment for pathogens and signals to adjacent cells. researchgate.net |

| Jasmonic Acid (JA) / Ethylene (ET) | Induction of systemic resistance. nih.gov | Activates a separate but complementary set of defense-related genes. nih.govmdpi.com |

Plant Biostimulant Effects and Physiological Modulation

Beyond its role as a defense elicitor, monopotassium phosphonate also acts as a biostimulant, positively influencing plant growth and physiological processes, particularly under suboptimal conditions.

Enhancement of Nutrient Assimilation and Systemic Translocation (Xylem and Phloem Mobility)

A key characteristic of the phosphonate ion is its high mobility within the plant. It is readily absorbed by leaves or roots and transported throughout the plant via both the xylem and phloem vascular tissues. mdpi.com This systemic translocation is a critical feature, allowing the compound to exert its effects far from the initial point of application.

While phosphonate itself is not a source of phosphorus nutrition and cannot be converted to phosphate by the plant, its application can enhance the assimilation of other essential nutrients. mdpi.comvlsci.com Research has shown that foliar application of phosphite can:

Improve Root System Architecture: By stimulating root growth and increasing root biomass, the plant's capacity to explore the soil and absorb water and nutrients is enhanced. vlsci.comnih.gov

Increase Nitrogen Assimilation: Phosphite treatment has been found to significantly increase the activity of nitrate (B79036) reductase, a key enzyme in the nitrogen assimilation pathway. nih.govfrontiersin.orgnottingham.ac.uk

Activate Nutrient Transporters: Under conditions of sufficient phosphate, phosphite treatment has been shown to increase the expression of genes involved in the uptake and transport of several other nutrients. mdpi.com

The potassium component of monopotassium phosphonate also plays a role, as potassium is vital for numerous enzymatic processes and the transport of water and nutrients within the plant. greenwaybiotech.commdpi.com

Modulation of Plant Hormone Levels

The biostimulant and defense-inducing effects of monopotassium phosphonate are intrinsically linked to its ability to modulate the balance of key plant hormones (phytohormones). These hormones regulate nearly all aspects of plant growth, development, and response to the environment.

Studies have revealed that phosphonate application directly influences several hormonal pathways:

Defense Hormones (SA and JA): As discussed previously, phosphonate treatment activates the biosynthesis and signaling of salicylic acid (SA) and jasmonic acid (JA), which are central to inducing disease resistance. nih.govmdpi.com

Abscisic Acid (ABA): Known as the "stress hormone," ABA is crucial for responses to abiotic stresses like drought. Phosphonate has been shown to activate ABA biosynthesis and signaling pathways, which may contribute to its ability to improve plant performance under stress. mdpi.com

Growth Hormones (Auxin and Cytokinin): The balance between auxin and cytokinin is critical for root development. Auxin generally promotes the formation of lateral roots, while cytokinin can inhibit it. mdpi.com Phosphite-mediated resistance has been shown to stimulate the auxin signaling pathway. researchgate.net This hormonal shift is consistent with the observed enhancement of root growth and branching following phosphite application, which is a common plant response to phosphate starvation signals that phosphite can mimic. nih.gov

| Phytohormone | Effect of Phosphonate Treatment | Physiological Outcome |

| Salicylic Acid (SA) | Activation of biosynthesis and signaling pathway. nih.govmdpi.com | Induction of Systemic Acquired Resistance (SAR). nih.gov |

| Jasmonic Acid (JA) | Activation of biosynthesis and signaling pathway. mdpi.com | Induction of defense against certain pathogens and insects. nih.gov |

| Abscisic Acid (ABA) | Activation of biosynthesis and signaling pathway. mdpi.com | Enhanced tolerance to abiotic stress. |

| Auxin | Stimulation of signaling pathway. researchgate.net | Promotion of lateral root development. nih.gov |

| Cytokinin | Potential for decreased levels (indirect effect). nih.gov | Reduced inhibition of root growth, favoring root system expansion. nih.gov |

Influence on Sugar Metabolism

Phosphonates can significantly influence how a plant metabolizes and allocates carbohydrates (sugars). Sugars produced during photosynthesis are not just an energy source; they also act as critical signaling molecules. The plant's phosphorus status is closely tied to its sugar metabolism. nih.gov

By mimicking a phosphate starvation response, phosphonate can alter carbon partitioning. mdpi.comnih.gov Under true phosphate starvation, plants often increase the transport of sugars from the leaves (source) to the roots (sink). This reallocation provides the energy and carbon skeletons needed for the roots to expand and forage for nutrients. nih.gov Phosphonate application appears to trigger similar responses.

Induction of Secondary Metabolite Synthesis Pathways (e.g., Shikimic Acid Pathway)

A cornerstone of phosphonate-induced resistance is the stimulation of pathways that produce secondary metabolites, many of which have potent antimicrobial properties. The shikimic acid pathway is a central metabolic route in plants that is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). nih.gov

These amino acids are the precursors to a vast array of defense-related secondary metabolites, including:

Phenolic Compounds: These molecules are building blocks for lignin and suberin, which fortify cell walls. researchgate.netnih.gov

Phytoalexins: These are broad-spectrum antimicrobial compounds that are synthesized and accumulate rapidly at the site of infection. nih.gov Many phytoalexins, such as camalexin (B168466) in Arabidopsis, are indole (B1671886) derivatives derived from the shikimic acid pathway. nih.gov

Acting as an elicitor, monopotassium phosphonate activates the signaling cascades (such as MAPK cascades) that upregulate the genes of the shikimic acid pathway. nih.govnih.gov This leads to an increased production of phenolic compounds and the accumulation of phytoalexins, providing the plant with a chemical arsenal (B13267) to combat pathogens. researchgate.netnih.govresearchgate.net Studies on coffee plants, for example, have shown that treatment with potassium phosphite leads to a significant increase in the levels of total soluble phenolic compounds and lignin. nih.gov

Priming of Abiotic Stress Tolerance Responses (e.g., Water Deficit, High Irradiance)

Chemical priming is a process in which treatment with a chemical compound induces molecular and physiological defense mechanisms, enhancing the plant's tolerance to subsequent abiotic stress. nih.gov This strategy pre-conditions the plant, enabling a faster and more robust response when faced with adverse environmental conditions such as drought or high light intensity. nih.govresearchgate.net Monopotassium phosphonate (also known as potassium phosphite) has been identified as a potent priming agent that can mitigate the combined effects of water deficit and high irradiance. doaj.orgmdpi.com

Research demonstrates that monopotassium phosphonate primes plants by activating a cascade of protective mechanisms. These include stabilizing cellular structures, initiating osmotic adjustment, and enhancing the enzymatic antioxidant system. doaj.orgresearchgate.net

Detailed Research Findings

A notable study on soybean plants investigated the effects of monopotassium phosphonate under the combined stress of water deficit and high irradiance (HI). The findings provide clear evidence of its priming action. mdpi.comresearchgate.net

In the study, soybean plants at the R1 developmental stage were subjected to different levels of water availability (90%, 50%, and 40% of field capacity, FC) and high irradiance (1500 µmol m⁻² s⁻¹). mdpi.com Results showed that plants treated with monopotassium phosphonate exhibited significantly improved stress tolerance compared to untreated plants. mdpi.com For instance, application of monopotassium phosphonate at a concentration of 1.2 L ha⁻¹ led to a 61% improvement in the photosynthetic rate of plants under moderate water stress (50% FC) combined with high irradiance, compared to severely stressed plants (40% FC) without treatment. mdpi.com

This improved physiological performance is linked to enhanced cellular protection. Monopotassium phosphonate-treated plants showed a decrease in both lipid peroxidation and electrolyte leakage, which are indicators of cell membrane damage. doaj.orgresearchgate.net This suggests that the compound helps maintain the stability and integrity of cellular membranes under stress. doaj.org

Furthermore, the application of monopotassium phosphonate led to an increase in proline concentrations. doaj.orgresearchgate.net Proline is a crucial amino acid that acts as an osmolyte, helping plants to adjust their cellular osmotic potential to cope with water deficit. nih.govmdpi.comresearchgate.net This osmotic adjustment is a key mechanism for maintaining cell turgor and mitigating the impact of drought. nih.gov

A critical component of the priming response is the activation of the plant's antioxidant defense system. researchgate.netresearchgate.net Abiotic stress leads to the overproduction of reactive oxygen species (ROS), which can cause significant oxidative damage to cells. dergipark.org.tr The study found that monopotassium phosphonate application activated key antioxidant enzymes, including superoxide dismutase (SOD) and peroxidase (POX). doaj.orgmdpi.com SOD is the first line of defense, converting harmful superoxide radicals into hydrogen peroxide, which is then neutralized by enzymes like POX. mdpi.com The enhanced activity of these enzymes in treated plants indicates a more efficient scavenging of ROS, thereby reducing oxidative stress and protecting the plant from damage. doaj.orgresearchgate.net

Table 1: Physiological and Cellular Responses of Soybean Plants to Monopotassium Phosphonate under Combined Water Deficit and High Irradiance Stress.

| Parameter | Stress Condition | Treatment | Observation | Reference |

| Photosynthetic Rate | 50% FC + HI | Monopotassium Phosphonate | Increased by 61% compared to untreated plants at 40% FC + HI. | mdpi.com |

| Lipid Peroxidation | Water Deficit + HI | Monopotassium Phosphonate | Decreased intensity, indicating reduced cell membrane damage. | doaj.orgresearchgate.net |

| Electrolyte Leakage | Water Deficit + HI | Monopotassium Phosphonate | Decreased rate, suggesting greater cell membrane stability. | doaj.orgresearchgate.net |

Table 2: Biochemical Responses in Soybean Plants Primed with Monopotassium Phosphonate.

| Biochemical Marker | Stress Condition | Treatment | Observation | Reference |

| Proline Concentration | Water Deficit + HI | Monopotassium Phosphonate | Increased, suggesting enhanced osmotic adjustment. | doaj.orgresearchgate.net |

| Superoxide Dismutase (SOD) Activity | Water Deficit + HI | Monopotassium Phosphonate | Activated, indicating an enhanced antioxidant defense. | doaj.orgmdpi.com |

| Peroxidase (POX) Activity | Water Deficit + HI | Monopotassium Phosphonate | Activated, contributing to the detoxification of reactive oxygen species. | doaj.orgmdpi.com |

Biochemical and Molecular Biological Research

Molecular Interactions with Enzymes, Proteins, and Other Biomolecules

The phosphite (B83602) ion's primary mode of interaction at the molecular level is through competitive inhibition of enzymes that recognize phosphate (B84403) as a substrate or allosteric regulator. Due to its similar, yet distinct, geometry and charge distribution, phosphite can fit into the active sites of various phosphate-utilizing enzymes without being metabolized, thereby blocking the normal biochemical reaction.

Hydrogen bonding is critical for the specific recognition of ligands by proteins. The interaction of phosphite with enzyme active sites is stabilized by a network of hydrogen bonds. The oxygen atoms on the phosphite ion act as hydrogen bond acceptors, interacting with the side chains of amino acid residues such as arginine, which typically form hydrogen bonds with the oxygen atoms of phosphate. nih.gov

A unique feature of the phosphite ion is its P-H bond, which is not present in phosphate. Research on bacterial ABC transporters specific for phosphite has revealed that this P-H bond can participate in a P-H…π interaction, a form of hydrogen bond, with a conserved aromatic residue like tyrosine in the ligand-binding pocket. nih.gov This specific interaction contributes to the high affinity and specificity of these transporter proteins for phosphite over phosphate, demonstrating a sophisticated molecular recognition mechanism. nih.gov In enzymes lacking this specific adaptation, the presence of the P-H bond instead of a P-O⁻ bond alters the geometry and electronic profile compared to phosphate, often leading to non-productive binding that inhibits the enzyme.

Phosphite's most significant molecular action is its mimicry of the phosphate anion. nih.gov As a phosphate analog, it is recognized and transported into cells by the same high-affinity phosphate transporters that plants and microbes use to acquire phosphorus. frontiersin.orgnih.govnih.gov Once inside the cell, this mimicry allows phosphite to interfere with a wide array of phosphate-dependent pathways. It can compete for the active sites of enzymes such as ATP synthase and other kinases, disrupting energy metabolism. Because phosphite is not readily metabolized or incorporated into organic molecules by plants, its presence can uncouple signaling pathways from the actual phosphate nutritional status of the cell. frontiersin.orgnih.gov

This "deception" makes phosphite a valuable tool for researchers to differentiate between biological processes related to phosphate sensing and transport versus those related to actual phosphate metabolism and nutrition. nih.gov Some research also suggests that phosphonates, a broader class of compounds containing a C-P bond, can mimic carboxylates, potentially inhibiting enzymes in other metabolic pathways, though the primary interaction of the inorganic phosphite ion is as a phosphate analog.

Gene Expression and Transcriptomic Analyses in Plant-Pathogen Systems

Phosphite has a dual effect in plant-pathogen interactions, acting directly on the pathogen and indirectly by stimulating plant defense responses. Transcriptomic studies have been instrumental in elucidating the molecular basis of these effects, revealing large-scale changes in gene expression in both the host plant and the pathogen.

In plants, phosphite treatment can "prime" the defense system. For example, a transcriptome analysis in rice treated with phosphite identified over 2,000 differentially expressed genes, with significant upregulation in pathways related to phenylpropanoid biosynthesis and plant hormone signal transduction, both of which are crucial for mounting a defense against pathogens. nih.gov Similarly, in tanoak trees challenged with the pathogen Phytophthora ramorum, phosphite treatment induced a set of defense-related genes that overlapped with those involved in the plant's innate, natural resistance. mdpi.com This suggests phosphite enhances a susceptible plant's ability to defend itself by activating these latent defense pathways. mdpi.com

Conversely, phosphite has a direct impact on the transcriptome of pathogens. In the oomycete Phytophthora cinnamomi, phosphite exposure altered the expression of 43 transcripts, many of which encode proteins involved in cell wall synthesis and cytoskeleton function, consistent with observed hyphal distortion and growth inhibition. nih.gov A study on Phytophthora infestans showed that phosphite initially caused a down-regulation of most genes, followed by a significant up-regulation after 48 hours, possibly as the pathogen attempts to compensate for the toxic effects. researchgate.net

The following table summarizes key findings from transcriptomic analyses in various plant-pathogen systems.

Comparative Biochemical Analysis of Phosphite versus Phosphate Metabolism in Plants and Pathogens

The biochemical fates and effects of phosphite and phosphate are markedly different, which explains their distinct biological roles. While structurally similar, one is an essential nutrient and the other is a metabolic disruptor for plants.

Uptake: Both phosphate and phosphite ions are taken up by plant roots and microbial cells through high-affinity phosphate transport systems. frontiersin.orgprogressivecrop.com This shared uptake mechanism is the first step in phosphite's biological activity.

Metabolism in Plants: Once inside the plant, phosphate is rapidly assimilated. It is esterified to ADP to form ATP, incorporated into DNA and RNA, and used to build phospholipids (B1166683) for cell membranes. progressivecrop.com It is fundamental to energy transfer and cellular structure. In stark contrast, plants cannot metabolize phosphite. frontiersin.org It is not oxidized to phosphate and therefore cannot be used as a source of phosphorus nutrition. progressivecrop.commdpi.com Instead, it accumulates in the cytoplasm and vacuoles as the phosphite ion, where it can interfere with phosphate-dependent reactions and signaling. frontiersin.org This lack of assimilation means that in phosphate-deficient conditions, phosphite treatment can exacerbate stress and inhibit growth. frontiersin.org

Metabolism in Pathogens: The effect of phosphite on pathogens varies. For oomycetes like Phytophthora, phosphite is directly toxic. It disrupts their phosphate metabolism and inhibits growth, a key component of its fungicidal action. mdpi.comprogressivecrop.com However, some bacteria possess a specific metabolic pathway to utilize phosphite as a phosphorus source. These organisms have an enzyme called phosphite dehydrogenase (PtxD), which catalyzes the oxidation of phosphite to phosphate, a form they can then use for nutrition. nih.govprogressivecrop.com This metabolic capability is notably absent in plants and oomycetes, representing a fundamental biochemical difference in how these organisms process the compound.

Impact on Signaling: Phosphate levels are a key signal for regulating gene expression related to nutrient acquisition. Phosphite's ability to mimic phosphate allows it to interfere with this signaling network. nih.gov It can trick the plant or microbe into responding as if phosphate is present, for example, by suppressing the expression of phosphate starvation-induced genes. nih.govnih.gov However, because the organism cannot derive nutritional benefit from phosphite, this leads to a detrimental mismatch between the perceived and actual nutrient status.

Environmental Dynamics and Biological Transformations

Metabolic Pathways and Metabolite Identification in Plant Systems

Once applied, monopotassium phosphonate (B1237965) is readily absorbed by plants and moves systemically through both xylem and phloem tissues. khonorchem.com This mobility ensures its distribution throughout the plant, from roots to leaves.

Formation of Phosphonic Acid as a Primary Metabolite

Upon entering the plant, monopotassium phosphonate dissociates, and the phosphite (B83602) anion is the active component. uq.edu.au This anion is recognized and taken up by plant cells through phosphate (B84403) transporters located in the cell membranes of leaves and roots. organic-integrity.org Inside the plant, the primary active form is phosphonic acid. While plants can absorb phosphonates, they are generally unable to metabolize the carbon-phosphorus (C-P) bond to obtain phosphorus for nutrition. nih.gov Therefore, the phosphorus in the phosphite form is not directly available for assimilation into organic compounds like nucleic acids or phospholipids (B1166683) in the same way as phosphate. wikipedia.orgmdpi.com Instead, phosphonic acid primarily acts as a plant protectant by stimulating the plant's natural defense mechanisms. khonorchem.comuq.edu.au

Some studies have detected low background levels of phosphonate in plants even without direct application, suggesting potential natural sources or the degradation of other organophosphonate compounds like glyphosate (B1671968) by soil microbes, with subsequent plant uptake. researchgate.net

Stability of Metabolites within Plant Tissues

Phosphonic acid and its salts are stable within plant tissues. maxapress.com Plants lack the enzymatic machinery to cleave the chemically stable carbon-phosphorus (C-P) bond. msu.ru As a result, phosphite persists in its original form within the plant's cells and is not converted to phosphate or incorporated into other organic molecules. maxapress.com The stability and persistence of phosphite in plant tissues are key to its efficacy as a fungicide, as it needs to be present to exert its protective effects. uq.edu.aumaxapress.com However, the extent of its storage and re-translocation in perennial crops is still an area of ongoing research. uq.edu.au

Degradation Pathways in Environmental Compartments

In the soil, monopotassium phosphonate undergoes degradation primarily through microbial activity. The ultimate fate of the compound is its conversion to forms that can be utilized by plants or become part of the natural nutrient cycles.

Microbial Oxidation to Phosphate in Soil

The conversion of phosphite (the anion of phosphonic acid) to phosphate in the soil is largely a biological process driven by soil microorganisms. maxapress.comresearchgate.net Several bacterial species have been identified that can oxidize phosphite to phosphate, making the phosphorus available for plant uptake. maxapress.comcalstate.edu This microbial oxidation is a key step in the environmental degradation of phosphonates. nih.gov

The process can be influenced by soil conditions, with microbial degradation of phosphonates being favored in phosphorus-limited soils. nih.gov The time required for this conversion can vary, with some studies indicating a half-life of approximately 12 to 16 weeks for the oxidation of phosphite to phosphate. maxapress.com The rate of oxidation can be influenced by the specific microbial communities present in the soil. maxapress.comthuenen.de Some bacteria utilize phosphonates as a phosphorus source through enzymatic pathways involving C-P lyase or phosphonatases. nih.govresearchgate.net

Table 1: Microbial Processes in Phosphonate Degradation

| Process | Description | Key Enzymes/Pathways | Organisms Involved |

|---|---|---|---|

| Phosphite Oxidation | The direct oxidation of phosphite to phosphate, which can be used as a phosphorus and energy source by some microbes. nih.gov | Phosphite dehydrogenase | Desulfotignum phosphitoxidans nih.gov |

| C-P Lyase Pathway | A complex enzymatic pathway that cleaves the carbon-phosphorus bond in various organophosphonates, releasing phosphate. nih.govresearchgate.net | C-P lyase enzyme complex (encoded by phn genes) researchgate.net | Primarily Gram-negative bacteria like E. coli, but also some Gram-positive bacteria. msu.runih.gov |

| Phosphonatase Pathway | Hydrolytic cleavage of the C-P bond in specific phosphonates, such as phosphonoacetate. nih.gov | Phosphonatase (e.g., phosphonoacetate hydrolase) | Pseudomonas fluorescens |

| Oxidative Cleavage | An alternative pathway to C-P lyase involving the oxidation of the carbon attached to the phosphorus. nih.gov | PhnY and PhnZ enzymes nih.gov | Marine bacteria nih.gov |

Decomposition Products (e.g., Carbon Dioxide, Water, Potassium)

The complete microbial degradation of monopotassium phosphonate ultimately leads to simple, environmentally benign products. The oxidation of the phosphonate group yields phosphate (PO₄³⁻), which is a readily available form of phosphorus for plants and microorganisms. researchgate.net The organic part of the molecule, if any, is broken down into carbon dioxide and water. The potassium ion (K⁺) is released into the soil solution and can be taken up by plants as a nutrient. vedantu.com Therefore, the final decomposition products of monopotassium phosphonate in the environment are phosphate, carbon dioxide, water, and potassium ions.

Advanced Research Avenues and Derivative Chemistry

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of phosphonate (B1237965) derivatives. These studies systematically alter the chemical structure of a molecule to identify which parts are responsible for its biological effects.

For phosphonate antibiotics like dehydrophos, SAR studies have revealed that both the phosphonate monomethyl ester and the vinyl phosphonate moiety are critical for its bactericidal activity. nih.govrsc.orgnih.gov This suggests that modifications to the organic group attached to the phosphorus atom can significantly impact the compound's effectiveness. While specific SAR studies on phosphonic acid, monopotassium salt are not extensively documented, the principles from related compounds indicate that creating a library of derivatives with varied substituents on the organic backbone would be a key strategy to optimize its biological properties. For instance, the introduction of different functional groups could enhance its interaction with biological targets.

Key findings from SAR studies on related phosphonate compounds:

| Compound Class | Key Structural Feature for Activity | Implication for Monopotassium Salt Derivatives |

| Dehydrophos Analogs | Phosphonate monomethyl ester and vinyl phosphonate moiety | Derivatization of the organic part of the molecule is a promising strategy. nih.govrsc.orgnih.gov |

| Naphthoquinones | Phenolic hydroxyl group | Incorporation of specific functional groups can enhance antiproliferative activity. researchgate.net |

Research on Phosphonic Acid Derivatives and Analogs

The exploration of phosphonic acid derivatives and analogs is a burgeoning field of research, driven by their diverse chemical properties and potential applications.

Phosphonic acid derivatives are well-known for their ability to act as enzyme inhibitors, primarily because they can mimic the transition state of reactions involving phosphate (B84403) groups. researchgate.netnih.gov The tetrahedral structure of the phosphonate group is similar to the transition state of peptide bond hydrolysis, making these compounds effective inhibitors of peptidases and lipases. researchgate.net

Kinetic studies are essential to understand the mechanism of inhibition. For example, the inhibition of calf-intestinal alkaline phosphatase by various phosphate derivatives, including inorganic phosphate, has been shown to be of a 'mixed' type, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax), with the competitive element being predominant. nih.govnih.gov This indicates that the inhibitors compete with the substrate for the same active site. nih.gov

Table of Enzyme Inhibition by Phosphonate Derivatives

| Enzyme | Inhibitor Class | Inhibition Mechanism | Reference |

| Calf-intestinal alkaline phosphatase | Phosphate derivatives | Mixed inhibition, predominantly competitive | nih.gov |

| Adenosine (B11128) kinase | Phosphonate and bisphosphonate derivatives | Inhibition of activity in the presence of phosphate | nih.gov |

| Peptidases, Lipases | Phosphonic acids | Transition-state mimics | researchgate.net |

Phosphonic acids are effective chelating agents for di- and trivalent metal ions. nih.gov This property is enhanced by the introduction of an amine group into the molecule. nih.gov The resulting aminophosphonates are structurally analogous to well-known chelating agents like EDTA. The stability of the metal complexes formed increases with the number of phosphonic acid groups. nih.gov

Phosphonate derivatives are used in various industrial applications, such as in cooling waters and desalination systems to inhibit scale formation by binding to metal ions and preventing their precipitation. nih.gov They are also used in detergents as chelating agents and bleach stabilizers. nih.gov

The development of phosphonate-based metal-organic frameworks (MOFs) is an active area of research. nih.govresearchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net These materials have potential applications in gas storage, separation, and catalysis. The stability of these MOFs is often enhanced by the use of phosphonate linkers, which form strong bonds with metal centers. nih.gov While research has focused on various metal phosphonate frameworks, the use of this compound as a precursor for such materials is a viable research direction.

Phosphonate derivatives have demonstrated significant antimicrobial and antiviral activities. nih.gov Their structural similarity to amino acids allows them to interfere with metabolic pathways in bacteria and viruses. nih.gov For example, some α-aminophosphonates exhibit broad-spectrum antimicrobial effects. nih.gov

The antiviral activity of phosphonates is often attributed to their ability to mimic phosphate groups and inhibit viral enzymes like DNA polymerases. researchgate.net For instance, certain phosphonate derivatives have shown activity against human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV). researchgate.net

While direct studies on the antimicrobial and antiviral properties of this compound are limited, the existing body of research on phosphonates suggests that derivatives of the monopotassium salt could be designed to target specific microbial or viral enzymes. The EPA has noted that mono- and di-potassium salts of phosphorous acid have a mixed mode of action, involving direct toxicity to plant pathogens and stimulation of the plant's natural defenses. epa.gov

Examples of Bioactive Phosphonate Derivatives

| Derivative Class | Biological Activity | Potential Application | Reference |

| α-Aminophosphonates | Antimicrobial, Antiviral | New antibiotics and antiviral drugs | nih.gov |

| Phosphonate nucleoside analogs | Antiviral (HIV, HCMV) | Treatment of viral infections | researchgate.netresearchgate.net |

| Dehydrophos analogs | Antibacterial | Development of new antibiotics | nih.govrsc.orgnih.gov |

The chelating properties of phosphonate derivatives make them suitable for use in separation processes, particularly for the recovery of valuable metals. Aminobis(phosphonates) have been shown to be effective precipitating agents for rare earth elements (REEs), thorium, and uranium from aqueous solutions. nih.gov These compounds can selectively separate these valuable elements from other metals. nih.gov